Aphanorphine

Description

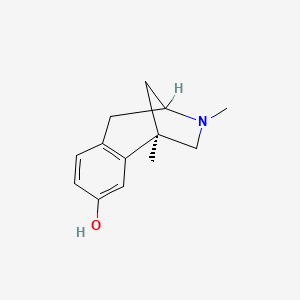

Structure

3D Structure

Properties

CAS No. |

118964-06-0 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

(1R)-1,10-dimethyl-10-azatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C13H17NO/c1-13-7-10(14(2)8-13)5-9-3-4-11(15)6-12(9)13/h3-4,6,10,15H,5,7-8H2,1-2H3/t10?,13-/m0/s1 |

InChI Key |

FVVVZSVINPVAIU-HQVZTVAUSA-N |

SMILES |

CC12CC(CC3=C1C=C(C=C3)O)N(C2)C |

Isomeric SMILES |

C[C@@]12CC(CC3=C1C=C(C=C3)O)N(C2)C |

Canonical SMILES |

CC12CC(CC3=C1C=C(C=C3)O)N(C2)C |

Synonyms |

aphanorphine |

Origin of Product |

United States |

Aphanorphine: Advanced Synthetic Methodologies and Strategies

Retrosynthetic Analysis and Key Disconnections in Aphanorphine Total Synthesis

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.orgairitilibrary.com For a complex molecule like this compound, this process reveals several logical pathways for its construction. The core of this compound is a tricyclic benzazepine system, and most retrosynthetic strategies focus on the disconnection of this core structure.

Key disconnections often target the bonds that form the B and C rings of the alkaloid. A common approach involves a disconnection of the C1-C9a bond, which simplifies the tricyclic structure to a 2-benzylpyrrolidine (B112527) intermediate. thieme-connect.com This precursor can then be subjected to a cyclization reaction, such as a Friedel-Crafts alkylation or a radical cyclization, to form the central B ring and the crucial C1 quaternary stereocenter. thieme-connect.comnih.gov

Another retrosynthetic strategy involves the formation of both the B and C rings from a 3-benzazepine derivative through a transannular cyclization. thieme-connect.com A more recent approach envisioned a metal-catalyzed hydrogen-atom transfer (MHAT) radical cyclization of a 2-benzylpyrrolidine intermediate to construct the B ring and the C1 quaternary center simultaneously. thieme-connect.com This intermediate, in turn, could be assembled via a [3+2]-cycloaddition reaction. thieme-connect.com

These varied disconnections highlight the main challenges in this compound synthesis: the stereocontrolled construction of the C1 all-carbon quaternary center and the efficient assembly of the tricyclic benzazepine core.

| Retrosynthetic Strategy | Key Disconnection | Key Precursor | Forward Reaction for Key Step |

| Friedel-Crafts Approach | C1-C9a bond | 2-Benzylpyrrolidine | Intramolecular Friedel-Crafts Alkylation |

| Radical Cyclization | C1-C9a bond | 2-Benzylpyrrolidine with radical precursor | Tin hydride-mediated or MHAT radical cyclization |

| Transannular Cyclization | C1-C5 and C4a-N bonds | 3-Benzazepine derivative | Transannular enolate or radical cyclization |

| [3+2] Cycloaddition / MHAT | C1-C9a and C4a-C5 bonds | Chiral imine and allyl acetate (B1210297) | Intermolecular [3+2] cycloaddition followed by MHAT cyclization |

Asymmetric Synthesis Approaches to this compound Enantiomers

The synthesis of specific enantiomers of this compound requires asymmetric strategies to control the stereochemistry at its chiral centers, particularly the C1 quaternary carbon. nih.gov Methodologies have ranged from utilizing chiral starting materials to employing sophisticated catalytic systems. nih.gov

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org This strategy transfers the inherent chirality of the starting material to the target molecule, providing an efficient route to a specific enantiomer. wikipedia.org Several total syntheses of this compound have employed this approach. For instance, early syntheses utilized chiral precursors derived from natural sources to establish the absolute stereochemistry of the final product. nih.gov This method is advantageous as it often simplifies the synthetic route by incorporating a pre-existing stereocenter. wikipedia.org

Asymmetric catalysis is a powerful tool for creating chiral molecules with high enantioselectivity, often using only a small amount of a chiral catalyst. frontiersin.orgkyoto-u.ac.jp In the context of this compound synthesis, catalytic methods have been employed to set key stereocenters.

One notable example is the use of a palladium-catalyzed intermolecular trimethylenemethane (TMM) [3+2]-cycloaddition to form the pyrrolidine (B122466) ring (C ring). thieme-connect.com Another approach utilized an asymmetric Pd-catalyzed carboamination reaction to set the C2 stereocenter of a pyrrolidine intermediate. nih.gov This reaction transforms a racemic γ-aminoalkene into a mixture of enantiomerically enriched diastereomers, which can then be carried forward to the target molecule. nih.govnih.gov The absolute stereochemistry in such catalytic reactions is controlled by the chiral ligand attached to the metal catalyst, allowing access to either enantiomer of the natural product. acs.org

A concise synthesis of (+)-aphanorphine was achieved using a cobalt-catalyzed radical cyclization through a hydrogen-atom transfer (MHAT) to close the B ring. thieme-connect.com These examples demonstrate the utility of transition metal catalysis in efficiently constructing the complex architecture of this compound. thieme-connect.com

Enantioconvergent synthesis is an elegant strategy that converts both enantiomers of a racemic starting material into a single, enantiomerically enriched product. nih.govacs.org This approach can be highly efficient as it theoretically allows for a 100% yield of the desired enantiomer from a racemic mixture.

A concise enantioconvergent synthesis of (+)-aphanorphine has been developed, featuring two key transformations. nih.gov The first is an asymmetric Pd-catalyzed carboamination of a racemic γ-aminoalkene derivative. nih.govfigshare.com This step produces a 1:1 mixture of enantiomerically enriched diastereomers. nih.gov The second key step is an intramolecular Friedel-Crafts alkylation. nih.govacs.org This reaction proceeds through a common carbocation intermediate, converting the mixture of diastereomers into a single enantiomerically enriched protected this compound derivative, thereby generating the all-carbon quaternary stereocenter in an enantioconvergent manner. nih.gov

Another enantioconvergent approach to (−)-aphanorphine involved a lipase-catalyzed kinetic resolution of a racemic intermediate, followed by a Wharton rearrangement. clockss.org This tactic effectively utilized both enantiomers of the starting material to converge on the single desired chiral target molecule. clockss.org

The construction of the all-carbon quaternary stereocenter at the C1 position is a significant challenge in this compound synthesis. nih.govrsc.org The lack of a hydrogen atom at this center prevents epimerization but also makes its creation difficult. rsc.org Various stereoselective methods have been developed to address this challenge.

The intramolecular Friedel-Crafts reaction is a common and effective method for forming this quaternary center. nih.gov In this reaction, a Lewis acid promotes the cyclization of a 2-benzylpyrrolidine precursor, where the aromatic ring attacks a carbocation intermediate to form the C1-C9a bond, thus setting the quaternary stereocenter. nih.gov

Radical cyclizations provide another powerful route. thieme-connect.com For instance, a cobalt-catalyzed hydrogen-atom transfer (MHAT) reaction can initiate a radical cyclization to forge the C1-C9a bond, creating the quaternary center with high stereocontrol. thieme-connect.com The stereoselectivity in these reactions is often dictated by the conformation of the cyclization precursor.

| Method | Key Reaction | Precursor Type | Notes |

| Friedel-Crafts Alkylation | Electrophilic Aromatic Substitution | 2-Benzylpyrrolidine | Proceeds via a carbocation intermediate to form the C1-C9a bond. nih.gov |

| Radical Cyclization (MHAT) | Hydrogen-Atom Transfer | 2-Benzylpyrrolidine | Cobalt-catalyzed reaction forms the B ring and C1 quaternary center. thieme-connect.com |

| Conjugate Addition | Michael Addition | Cyclic enones | A general method for creating quaternary centers, though less commonly reported for this compound itself. rsc.org |

Cyclization Strategies for this compound's Tricyclic Benzazepine Core

Ring B Formation: Many syntheses construct the pyrrolidine C ring first and then close the central seven-membered B ring. A widely used method for this final cyclization is the intramolecular Friedel-Crafts alkylation of a 2-benzylpyrrolidine derivative. nih.govacs.org This acid-promoted reaction forges the C1-C9a bond, simultaneously creating the B ring and the quaternary stereocenter. nih.gov

Radical cyclizations have also been effectively employed to form the B ring. These methods, including those mediated by tin hydride or catalyzed by cobalt (MHAT), offer an alternative to ionic pathways and are often tolerant of various functional groups. thieme-connect.com

Ring C Formation: Alternatively, strategies can be devised where the C ring is formed later in the sequence. One such approach involves the intramolecular nucleophilic cyclization of a tetralin or dihydronaphthalene substrate to build the pyrrolidine C ring onto a pre-existing A/B ring system. thieme-connect.com Another innovative strategy uses a [3+2]-cycloaddition reaction between a chiral imine and an allyl acetate to rapidly construct the C ring. thieme-connect.com A less common but powerful method involves an intramolecular electrophilic aromatic substitution of 2-amidoacroleins to form the tricyclic core. nih.gov

These diverse cyclization strategies showcase the versatility of modern organic synthesis in tackling complex molecular targets like this compound.

Transition Metal-Catalyzed Cycloadditions and Radical Cyclizations

The construction of this compound's complex polycyclic framework has been effectively addressed through the use of transition metal catalysis and radical-mediated cyclization reactions. These methods offer powerful tools for forming key carbon-carbon and carbon-nitrogen bonds with high levels of control and efficiency.

One concise total synthesis of (+)-aphanorphine utilizes a palladium-catalyzed intermolecular trimethylenemethane (TMM) [3+2]-cycloaddition to form the pyrrolidine ring (Ring C). d-nb.infothieme.de This is followed by a cobalt-catalyzed radical cyclization, initiated by a metal-catalyzed hydrogen-atom transfer (MHAT), to close the central seven-membered azepine ring (Ring B). d-nb.info This strategy successfully constructed the tricyclic core in just six steps. d-nb.info

Another prominent strategy involves the enantioconvergent synthesis of (+)-aphanorphine through an asymmetric palladium-catalyzed carboamination. nih.govnih.gov In this approach, a racemic γ-aminoalkene derivative is transformed into a 1:1 mixture of enantiomerically enriched diastereomers. nih.govnih.gov This key step establishes the stereochemistry early in the synthesis, which is then carried through to the final product. nih.gov

Radical cyclizations have also proven to be a robust method for forging the this compound scaffold. An indium-initiated atom-transfer radical cyclization has been employed to create bicyclic precursors, which are then further elaborated to the final tricyclic structure. acs.org This highlights the utility of radical-based transformations in accessing key intermediates for the synthesis of this compound and related alkaloids. acs.org

Table 1: Overview of Transition Metal-Catalyzed and Radical Cyclization Strategies in this compound Synthesis

| Strategy | Key Reaction(s) | Metal Catalyst(s) | Ring(s) Formed / Key Transformation | Ref. |

|---|---|---|---|---|

| Concise Total Synthesis | Intermolecular TMM [3+2]-cycloaddition; MHAT-based radical cyclization | Palladium, Cobalt | Formation of pyrrolidine ring (C) and azepine ring (B) | d-nb.infothieme.de |

| Enantioconvergent Synthesis | Asymmetric alkene carboamination | Palladium | Sets C2 stereocenter of the pyrrolidine ring from a racemic precursor | nih.govnih.gov |

Friedel-Crafts Alkylative Cyclizations

The intramolecular Friedel-Crafts alkylation is a classic yet powerful method that has been repeatedly and successfully applied as a key step in the synthesis of this compound. This reaction is typically used to form the seven-membered azepine ring by creating the final carbon-carbon bond between the aromatic ring and the benzylic quaternary carbon center.

In several distinct synthetic routes, a bicyclic precursor containing a suitably activated side chain is treated with a Lewis acid to promote the electrophilic aromatic substitution. nih.govacs.org For instance, an enantiomerically enriched protected pyrrolidine derivative can be subjected to a Friedel-Crafts reaction to generate the quaternary all-carbon stereocenter and complete the tricyclic core. nih.govnih.gov This cyclization effectively converts a mixture of diastereomers into a single, enantiomerically enriched product, demonstrating the convergent nature of this strategy. nih.gov

The stereoselective assembly of the tricyclic framework of (−)-aphanorphine has been achieved via the intramolecular Friedel-Crafts reaction of a bicyclic precursor derived from D-tyrosine. acs.org The choice of Lewis acid and reaction conditions is critical to ensure high yields and prevent side reactions. This step solidifies the rigid, bridged structure characteristic of the this compound molecule.

Table 2: Application of Friedel-Crafts Cyclization in this compound Synthesis

| Precursor Type | Key Transformation | Result | Ref. |

|---|---|---|---|

| Enantiomerically enriched pyrrolidine derivative | Intramolecular Friedel-Crafts alkylation | Generates the quaternary all-carbon stereocenter and closes the azepine ring | nih.govnih.gov |

| Bicyclic precursor from D-tyrosine | Stereoselective intramolecular Friedel-Crafts reaction | Assembly of the tricyclic framework of (−)-aphanorphine | acs.org |

Epoxide Cyclizations and Ring Openings

The use of epoxide cyclizations and ring-opening reactions represents another potential avenue for the construction of the this compound skeleton, particularly for forming the heterocyclic rings. While this strategy is widely used in the synthesis of various alkaloids, its application in published, successful total syntheses of this compound is not as prominently documented as other methods. rsc.orgresearchgate.net

Research into the formal synthesis of (−)-aphanorphine has explored pathways involving epoxide intermediates. bham.ac.uk One study investigated a one-pot sequence involving epoxide ring-opening followed by alcohol protection. bham.ac.uk However, this specific transformation proved challenging, leading to degradation or low yields of the desired product under the tested conditions. bham.ac.uk

A mechanistically related approach involves the Lewis acid-catalyzed cyclization of a 3-pyrrolidinol (B147423) derivative. sci-hub.red Treatment with aluminum chloride generates a chiral carbocation intermediate, which then undergoes cyclization to yield the core tricyclic structure of this compound. sci-hub.red While not strictly an epoxide-opening reaction, this acid-catalyzed ring closure of an alcohol shares fundamental mechanistic principles, such as the generation of an electrophilic center that is subsequently attacked by an intramolecular nucleophile. These explorations indicate that while strategies involving epoxide-like reactivity are conceptually viable, their practical implementation in this compound synthesis requires careful optimization. sci-hub.redbham.ac.uk

Semisynthetic Approaches and Chemical Modifications of this compound Precursors

The final stages of this compound synthesis often require specific chemical modifications to install the correct functional groups on a fully formed tricyclic precursor. These endgame strategies are crucial for converting advanced intermediates into the natural product.

A notable enantioconvergent synthesis of (+)-aphanorphine provides a clear example of such modifications. nih.gov After the core structure is assembled, several steps are needed to reach the final target. A key intermediate protected with a tosyl group on the nitrogen atom is first subjected to cleavage using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride). nih.gov This deprotection step reveals the secondary amine, which is then N-methylated under Eschweiler-Clarke conditions to install the required methyl group on the nitrogen atom. nih.gov

The final step in this and other syntheses is often the demethylation of the phenol (B47542) methyl ether. This has proven to be a challenging transformation, but conditions utilizing boron tribromide (BBr₃) have been employed successfully to furnish the free phenol of (+)-aphanorphine. nih.gov These carefully orchestrated modifications of advanced precursors are essential for the successful completion of the total synthesis.

Table 3: Key Chemical Modifications of this compound Precursors

| Precursor | Reagent(s) | Transformation | Purpose | Ref. |

|---|---|---|---|---|

| N-tosyl protected tricyclic intermediate | Red-Al | Cleavage of the N-tosyl group | Deprotection to reveal secondary amine | nih.gov |

| Tricyclic secondary amine | Eschweiler-Clarke conditions (Formaldehyde, Formic acid) | N-methylation | Installation of the N-methyl group | nih.gov |

Molecular Mechanisms of Aphanorphine Action

Ligand-Target Interactions and Receptor Binding Profiling

Aphanorphine's molecular interactions are primarily characterized by its binding affinities to various neurotransmitter receptors. Studies suggest that aporphine (B1220529) alkaloids, in general, exhibit affinity for dopaminergic, adrenergic, and serotonergic systems semanticscholar.org. The specific profile of this compound indicates a significant interaction with dopamine (B1211576) receptors, positioning it as a potential dopamine receptor agonist ontosight.ai.

Dopamine Receptor Agonism and Subtype Selectivity

This compound demonstrates a notable affinity for dopamine receptors, particularly the D2-like family, which includes D2, D3, and D4 subtypes ontosight.aimdpi.com. While specific quantitative binding data (Ki values) for this compound across all dopamine receptor subtypes are not extensively detailed in the provided search results, related aporphine compounds and general dopamine receptor pharmacology suggest a pattern. Dopamine D1-like receptors (D1 and D5) are typically coupled to Gαs proteins, activating adenylyl cyclase and increasing cyclic adenosine (B11128) monophosphate (cAMP) uni-regensburg.dewikipedia.orgacnp.org. In contrast, D2-like receptors (D2, D3, D4) are predominantly coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP uni-regensburg.deacnp.org. This compound, as a D2-like receptor agonist, is expected to engage with these inhibitory pathways ontosight.aimdpi.com. Research on related compounds indicates that the aporphine skeleton can be modified to achieve selectivity for D1-like receptors over D2-like receptors, or vice versa, depending on the specific substitutions uchile.cl. The stereochemistry of this compound is critical for its biological activity, with specific enantiomers exhibiting greater potency and selectivity for certain dopamine receptor subtypes ontosight.ai.

Exploration of Other Potential Receptor or Enzyme Interactions

Beyond dopamine receptors, aporphine alkaloids are known to interact with other CNS receptor systems, including serotonergic and adrenergic receptors semanticscholar.org. While specific data for this compound's binding to these receptors are limited in the provided search results, the broader class of aporphines has shown affinities for serotonin (B10506) receptors, suggesting potential for this compound to engage with these targets as well semanticscholar.org. Furthermore, aporphines have been investigated for their potential as inhibitors of acetylcholinesterase and as antagonists of α1-adrenergic receptors, indicating a broader pharmacological profile that could extend to enzyme interactions semanticscholar.org.

Intracellular Signaling Pathways Modulated by this compound

This compound's interaction with dopamine receptors, particularly the D2-like family, initiates downstream intracellular signaling cascades. As a D2-like receptor agonist, this compound is anticipated to couple with inhibitory G proteins (Gαi/o) uni-regensburg.deacnp.org. This coupling leads to the modulation of key second messenger systems.

Characterization of Downstream Signaling Cascades

The primary downstream signaling pathway associated with D2-like receptor activation, and thus likely modulated by this compound, involves the inhibition of adenylyl cyclase uni-regensburg.deacnp.org. This inhibition results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP is a crucial second messenger that regulates various cellular processes, including the activity of protein kinase A (PKA) mdpi.com. Consequently, this compound's action at D2-like receptors would indirectly lead to reduced PKA activity. Furthermore, activation of G protein-coupled receptors (GPCRs) can also trigger Gβγ-mediated signaling pathways, which can activate other cascades such as the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK) cascade uni-regensburg.dewikipedia.org. While direct evidence for this compound's specific modulation of ERK or other pathways like phospholipase C (PLC) or PI3K/Akt is not explicitly detailed, these are common downstream effects of dopamine receptor activation uni-regensburg.dewikipedia.orgebi.ac.uknih.gov.

Cellular Responses and Phenotypic Alterations Induced by this compound

The modulation of intracellular signaling pathways by this compound can lead to observable cellular responses and phenotypic alterations. Activation of D2-like receptors typically leads to a reduction in cellular cAMP levels uni-regensburg.deacnp.org. In neuronal cells, this modulation of signaling can influence neuronal excitability, neurotransmitter release, and gene expression uni-regensburg.defrontiersin.org. Studies on related compounds suggest that aporphines may have potential analgesic properties nih.govthieme-connect.com. The specific cellular effects and phenotypic changes induced by this compound would depend on the cell type and the specific dopamine receptor subtypes expressed, potentially including alterations in cell morphology, proliferation, or differentiation, although these specific effects for this compound are not detailed in the provided search results.

Influence of Stereochemistry on Molecular Interactions and Biological Potency

This compound possesses a chiral center, meaning it exists as enantiomers nih.govontosight.aiharvard.edu. The stereochemistry of a molecule is often critical for its interaction with biological targets, influencing both binding affinity and functional potency ontosight.aiegrassbcollege.ac.inchiralpedia.comoneonta.eduorgosolver.com. Research indicates that for this compound, specific enantiomers exhibit greater potency and selectivity for certain dopamine receptor subtypes compared to others ontosight.ai. This stereoselectivity is a common characteristic of many pharmacologically active compounds, underscoring the importance of synthesizing and evaluating specific stereoisomers to understand their precise biological effects and therapeutic potential ontosight.aiorgosolver.comnih.gov. The synthesis of enantiomerically pure this compound has been a focus of organic chemistry efforts, employing asymmetric catalysis and chiral reagents to control the absolute stereochemistry nih.govthieme-connect.comharvard.eduresearchgate.netresearchgate.netresearchgate.net.

Structure Activity Relationships Sar and Aphanorphine Derivatives Research

Elucidation of Aphanorphine Pharmacophores and Key Structural Motifs

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, several key structural features have been identified as crucial for its pharmacological effects.

The core of this compound is a tricyclic benzazepine skeleton, a seven-membered nitrogen-containing ring fused to a benzene (B151609) ring. ontosight.aigifsa.ac.in This rigid structure is a recurring motif in various biologically active compounds. gifsa.ac.in Within this framework, the β-arylamine scaffold is considered a key pharmacophore, a structural motif prevalent in many natural products and pharmaceuticals with a wide range of biological functions. researchgate.net

The stereochemistry of this compound is paramount to its activity. Research involving the enantiocontrolled synthesis of this compound has established the absolute configuration of the naturally occurring product as (1R, 4R). rsc.org The (+)-enantiomer has demonstrated greater potency and selectivity, particularly as a dopamine (B1211576) receptor agonist, when compared to its (-)-enantiomer. ontosight.ai This highlights the specific three-dimensional orientation required for effective interaction with its biological target.

Other key structural features include the hydroxyl group and the methyl substituents on the benzazepine ring, which influence the compound's chemical properties such as solubility, stability, and its binding affinity to receptors. ontosight.aigifsa.ac.in

Rational Design and Synthesis of this compound Analogs

The structural similarities of this compound to known analgesics like morphine and pentazocine (B1679294) have made it an attractive target for synthetic chemists. thieme.deresearchgate.net The rational design of analogs aims to explore and optimize the compound's biological activity. Various synthetic strategies have been developed to construct the unique tricyclic benzazepine core of this compound. thieme.de

A concise, six-step asymmetric total synthesis of (+)-aphanorphine has been developed, underscoring its importance as a chiral synthetic target. thieme.de Other notable approaches include microwave-assisted synthesis, which can accelerate key reaction steps like intramolecular coupling to form the heterocyclic ring system. mdpi.com Furthermore, methods utilizing radical reactions, such as the Bu₃SnH-mediated aryl radical cyclization and photomediated radical reactions of dithiocarbamates, have been successfully employed to construct the this compound scaffold. researchgate.netnih.gov These varied synthetic routes provide a toolbox for creating a library of this compound derivatives for further SAR studies.

The benzazepine core is a primary target for systematic modification. ontosight.aigifsa.ac.in Research has focused on developing efficient ways to construct this tricyclic system, which in turn allows for the introduction of structural diversity. Synthetic strategies often involve key steps that build the central rings, such as palladium-catalyzed intermolecular cycloadditions to form the nitrogen-containing ring, followed by cobalt-catalyzed radical cyclizations to close the central cyclohexyl ring. thieme.de Another elegant approach involves a microwave-assisted intramolecular coupling reaction to forge the heterocyclic framework. mdpi.com By mastering the synthesis of the core scaffold, chemists can then introduce modifications at various positions to probe the SAR.

The substituents on the aromatic ring and the benzazepine core play a crucial role in modulating the biological activity and selectivity of the compound. numberanalytics.comopenstax.org While specific SAR studies on a broad range of this compound analogs are not extensively published, general principles of medicinal chemistry allow for predictions on how modifications would affect its properties. The nature and position of substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, which are all critical for receptor binding and pharmacokinetics. numberanalytics.com

For example, modifying the phenolic hydroxyl group could alter hydrogen bonding interactions at the receptor site and change the compound's solubility and metabolic stability. Alterations to the methyl groups could probe the steric requirements of the binding pocket. The introduction of different functional groups on the aromatic ring, such as electron-donating or electron-withdrawing groups, could systematically tune the electronic character of the molecule and its interaction with biological targets. whiterose.ac.uk

| Position of Substitution | Type of Modification | Potential Impact on Activity/Selectivity |

|---|---|---|

| Phenolic Hydroxyl Group | Esterification or Etherification | May alter hydrogen bonding capacity, potentially affecting receptor affinity. Could serve as a prodrug strategy, improving bioavailability. |

| Aromatic Ring | Introduction of Halogens (e.g., F, Cl) | Can modify electronic properties and lipophilicity, potentially enhancing membrane permeability and binding affinity. |

| Aromatic Ring | Introduction of Electron-Donating Groups (e.g., -OCH₃) | May increase electron density, potentially altering binding to specific receptor subtypes. |

| Nitrogen Atom | Variation of the N-substituent | Can significantly impact receptor selectivity and potency by exploring different interactions within the binding pocket. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org A QSAR model takes the form of a mathematical equation: Activity = f(molecular descriptors) + error. wikipedia.org

While specific QSAR studies for this compound are not prominent in the literature, the methodology provides a clear path for future research. The process involves several key steps:

Data Set Compilation : A series of this compound analogs would be synthesized and their biological activities (e.g., receptor binding affinity, functional potency) would be measured. mdpi.com

Descriptor Calculation : For each analog, a large number of molecular descriptors would be calculated. These numerical values represent different physicochemical properties of the molecules. nih.gov

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model that finds the best correlation between the calculated descriptors and the measured biological activity. analis.com.my

Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

Successful QSAR models can be used to predict the activity of newly designed, unsynthesized this compound analogs, thereby prioritizing synthetic efforts and accelerating the discovery of more potent and selective compounds. wikipedia.org

| Descriptor Class | Examples | Relevance to this compound SAR |

|---|---|---|

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Describes the molecule's ability to participate in electrostatic or charge-transfer interactions with the receptor. |

| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule, determining its fit within the receptor's binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in the receptor. |

| Topological | Connectivity indices, Shape indices | Numerically describes the atomic connectivity and branching of the molecule's scaffold. |

Preclinical Pharmacological Investigations of Aphanorphine in Research Models

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Research

The integration of pharmacokinetic and pharmacodynamic data is crucial for predicting the therapeutic window and designing effective dosing regimens for subsequent clinical trials. catapult.org.ukugd.edu.mk This section would typically detail the findings from in vivo studies that characterize the PK/PD properties of aphanorphine.

Understanding the absorption and distribution of a compound is fundamental to determining its bioavailability and its access to target tissues. nih.govyoutube.com These studies are conducted in various preclinical species to assess inter-species variability and to inform human dose predictions.

Key Parameters Typically Investigated:

| Parameter | Description |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Maximum Concentration (Cmax) | The peak plasma concentration of a drug after administration. |

| Time to Maximum Concentration (Tmax) | The time at which Cmax is observed. |

| Volume of Distribution (Vd) | A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it currently is in blood plasma. |

| Plasma Protein Binding | The degree to which a drug binds to proteins in the blood plasma, which can affect its distribution and availability. |

No specific data on the absorption and distribution of this compound in preclinical species is currently available in the public domain.

The metabolism of a drug can significantly impact its efficacy and safety by converting it into active, inactive, or potentially toxic metabolites. sciex.com Identifying the metabolic pathways and the resulting metabolites in animal models is a key regulatory requirement. youtube.com Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are typically employed for this purpose. sciex.com

Common Metabolic Biotransformations:

| Phase | Reaction Type |

| Phase I | Oxidation, reduction, hydrolysis |

| Phase II | Glucuronidation, sulfation, acetylation, methylation |

Studies would typically involve incubating this compound with liver microsomes or hepatocytes from different preclinical species to identify the major metabolic pathways and the enzymes involved, such as cytochrome P450 (CYP) isoenzymes. nih.gov

Specific metabolic pathways and identified metabolites of this compound in animal systems have not been publicly reported.

Establishing a correlation between the pharmacokinetic profile of a compound and its pharmacodynamic effects is the ultimate goal of preclinical PK/PD modeling. nih.govdoi.org This allows researchers to understand the exposure-response relationship and to select appropriate doses and dosing schedules for efficacy and toxicology studies. catapult.org.ukugd.edu.mknih.gov

For a compound like this compound, which shares structural similarities with benzomorphan (B1203429) alkaloids, PK/PD studies might investigate its effects on relevant central nervous system targets. nih.gov These studies would aim to correlate plasma and/or brain concentrations of this compound with a specific pharmacological response over time.

Typical PK/PD Modeling Approaches:

| Model Type | Description |

| Direct Effect Models | The pharmacological effect is directly related to the drug concentration at the effect site. |

| Indirect Effect Models | The drug influences the production or elimination of an endogenous substance that mediates the observed effect. |

| Mechanism-Based Models | These models incorporate specific biological mechanisms, such as receptor binding kinetics, to describe the time course of the drug effect. doi.orgnih.gov |

The insights gained from these models are invaluable for optimizing the design of preclinical studies and for providing a rationale for the starting dose in first-in-human clinical trials. ugd.edu.mk

Currently, there is no available data to establish a PK/PD correlation for this compound in any animal models.

Advanced Analytical Methodologies for Aphanorphine Research

Chromatographic Techniques for Research-Scale Isolation, Purity Assessment, and Quantification

Chromatographic methods are fundamental in the separation and purification of aphanorphine from its natural source, the blue-green alga Aphanizomenon flos-aquae, or from synthetic reaction mixtures. thieme-connect.deresearchgate.net These techniques are also crucial for assessing the purity of the isolated compound and for its quantification in various samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical and biomedical analysis due to its high efficiency and sensitivity. researchgate.net For this compound research, the development of a robust HPLC method is essential for achieving accurate quantification and purity assessment. The process involves a systematic approach to selecting and optimizing various chromatographic parameters. ijrpr.com

Method development for this compound analysis by HPLC would typically involve:

Understanding Physicochemical Properties: A thorough understanding of this compound's properties, such as its solubility, polarity, and pKa values, is the first step in method development. ijrpr.com

Column Selection: The choice of the stationary phase is critical. For a compound like this compound, a C18 column is a common starting point, offering good retention and separation based on hydrophobicity. birzeit.edu

Mobile Phase Optimization: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. The ratio and pH of the mobile phase are adjusted to achieve optimal separation and peak shape. ijrpr.combirzeit.edu The use of additives like trifluoroacetic acid can improve peak symmetry. birzeit.edupensoft.net

Detector Selection: A UV detector is commonly employed for the analysis of aromatic compounds like this compound. researchgate.net The selection of the detection wavelength is based on the UV spectrum of this compound to ensure maximum sensitivity.

Method Validation: Once developed, the HPLC method must be validated according to established guidelines (e.g., ICH) to ensure its accuracy, precision, specificity, linearity, and robustness. researchgate.netbirzeit.edu This includes determining the limit of detection (LOD) and limit of quantification (LOQ). pensoft.net

Chiral HPLC is particularly important in this compound research to separate and quantify its enantiomers, as the biological activity is often stereospecific. clockss.orgnih.gov

Table 1: Key Parameters in HPLC Method Development for this compound

| Parameter | Considerations for this compound | Typical Choices |

| Stationary Phase (Column) | Polarity and structure of this compound | C18, Chiral columns (e.g., DAICEL CHIRALCEL) clockss.org |

| Mobile Phase | Solubility and ionization of this compound | Acetonitrile/Water or Methanol/Water gradients, often with pH modifiers like trifluoroacetic acid birzeit.edupensoft.net |

| Flow Rate | Optimization for resolution and analysis time | 0.5 - 1.0 mL/min pensoft.netclockss.org |

| Detection | UV absorbance of the aromatic rings | UV Detector (e.g., at 254 nm) clockss.org |

| Injection Volume | Sample concentration and system sensitivity | 5 - 20 µL birzeit.edupensoft.net |

| Column Temperature | Influence on retention time and peak shape | 40 - 45 °C birzeit.edupensoft.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is widely used for the identification and quantification of volatile and semi-volatile compounds in various fields, including pharmaceuticals and environmental analysis. thermofisher.comspectroinlets.comnews-medical.net

In the context of this compound research, GC-MS can be applied for:

Purity Analysis: To identify and quantify volatile impurities in this compound samples.

Metabolite Identification: For the analysis of derivatized, less polar metabolites of this compound in biological samples. news-medical.net

Forensic Analysis: In toxicological screenings, GC-MS is considered a "gold standard" for the specific identification of substances. wikipedia.org

The process involves vaporizing the sample, separating its components on a GC column, and then ionizing and fragmenting the components in the mass spectrometer. The resulting mass spectrum provides a unique "fingerprint" for identification. spectroinlets.com For non-volatile compounds like this compound, derivatization is often required to increase their volatility for GC analysis.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers significant advantages over conventional HPLC-MS, including higher resolution, increased sensitivity, and faster analysis times. laborundmore.comchromatographyonline.com This makes it an ideal technique for trace analysis of this compound and its metabolites in complex biological matrices. researchgate.net

The key benefits of UHPLC-MS/MS in this compound research include:

Enhanced Sensitivity and Specificity: The use of sub-2 µm particles in UHPLC columns leads to sharper and narrower peaks, improving separation efficiency. chromatographyonline.com Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification, even at very low concentrations. longdom.org

Rapid Analysis: UHPLC significantly reduces analysis time compared to conventional HPLC. laborundmore.com

Trace Level Detection: The high sensitivity of UHPLC-MS/MS is crucial for detecting and quantifying trace amounts of this compound and its metabolites in biological fluids. nih.gov

This technique is particularly valuable in pharmacokinetic studies and for monitoring low levels of the compound in biological systems. researchgate.net

Spectroscopic and Spectrometric Approaches for Structural Confirmation and Characterization in Complex Biological Matrices

Spectroscopic and spectrometric techniques are indispensable for the unambiguous structural elucidation of this compound and for identifying its metabolites within complex biological environments. wikipedia.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Biological Samples

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and dynamics of molecules at an atomic level. rfi.ac.ukwikipedia.org It is a primary tool for the structural confirmation of newly synthesized or isolated compounds, including this compound. thieme-connect.deacs.org

In the context of biological samples, NMR offers several advantages:

Structural Elucidation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the complete chemical structure of this compound and its metabolites. nih.gov

Non-destructive Analysis: NMR is a non-destructive technique, allowing the recovery of the sample after analysis.

Quantitative Analysis (qNMR): Under specific experimental conditions, NMR can be used for the precise quantification of molecules in complex mixtures without the need for identical standard compounds. mdpi.com

While NMR has lower sensitivity compared to mass spectrometry, advancements such as high-field magnets and cryoprobes have significantly improved its performance for analyzing biological samples. mdpi.commdpi.com

Table 2: NMR Techniques in this compound Research

| NMR Technique | Information Provided | Application in this compound Research |

| ¹H NMR | Number, environment, and connectivity of protons | Initial structural characterization, purity assessment. thieme-connect.de |

| ¹³C NMR | Number and type of carbon atoms | Confirmation of the carbon skeleton. acs.org |

| 2D COSY | Correlation between coupled protons | Establishing proton-proton connectivities within the molecule. mdpi.com |

| 2D HSQC/HMBC | Correlation between protons and carbons (one-bond and long-range) | Complete assignment of proton and carbon signals and confirmation of the overall structure. mdpi.com |

Mass Spectrometry-Based Techniques for Metabolite Profiling

Mass spectrometry (MS) is a highly sensitive and selective technique that is central to metabolomics, the comprehensive study of metabolites in a biological system. rsc.orgthermofisher.com When coupled with separation techniques like LC or GC, MS is a powerful tool for identifying and quantifying this compound and its metabolites in biological samples. nih.gov

Key MS-based approaches for this compound metabolite profiling include:

LC-MS and GC-MS: These hyphenated techniques are the workhorses of metabolite analysis, allowing for the separation and identification of a wide range of compounds. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and TOF mass spectrometers provide highly accurate mass measurements, which aids in the confident identification of unknown metabolites by determining their elemental composition. chromatographyonline.com

Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of a selected parent ion to generate a characteristic fragmentation pattern, which is used for structural elucidation and highly selective quantification (Selected Reaction Monitoring, SRM). longdom.org

Conceptual Therapeutic and Biotechnological Potential of Aphanorphine in Research

Hypothetical Applications in Neurological and Psychiatric Research

Aphanorphine, a tricyclic benzazepine alkaloid, presents a compelling scaffold for investigation in neurological and psychiatric research due to its structural characteristics and theoretical mechanism of action. ontosight.aithieme-connect.com Research suggests that this compound may function as a dopamine (B1211576) receptor agonist, which could have significant implications for the study and potential future treatment of various neurological and psychiatric conditions. ontosight.ai The dopaminergic system is a critical pathway in the brain, involved in regulating motor control, motivation, reward, and cognitive functions. Dysregulation of this system is a hallmark of several disorders.

For instance, in the context of neurological disorders, its potential as a dopamine receptor agonist makes it a candidate for research into conditions like Parkinson's disease, which is characterized by the loss of dopamine-producing neurons. ontosight.ai By potentially mimicking the action of dopamine, this compound could be explored in preclinical models to understand its effects on motor symptoms and disease progression. Furthermore, its structural similarity to known analgesic benzomorphan (B1203429) alkaloids, such as morphine and pentazocine (B1679294), suggests a potential role in pain research. ontosight.aithieme-connect.com This structural analogy provides a rationale for investigating this compound's activity at opioid receptors and its potential to modulate pain pathways, offering a different axis of investigation within neurological research.

In the realm of psychiatric research, the compound's suggested interaction with dopamine receptors opens avenues for exploring its relevance to conditions like schizophrenia, which involves complex dysregulation of dopaminergic pathways. ontosight.ai The stereochemistry of this compound, particularly the (+)-enantiomer, is noted to be crucial for its biological activity, reportedly showing greater potency and selectivity for certain dopamine receptor subtypes. ontosight.ai This stereospecificity is a key feature that could be exploited in research to dissect the roles of different dopamine receptor subtypes in psychiatric disorders.

It is important to note that while these applications are theoretically plausible based on the compound's structure and preliminary suggestions of its mechanism of action, comprehensive biological and pharmacological studies are required to validate these hypotheses.

This compound as a Chemical Probe for Investigating Biological Systems

A chemical probe is a small molecule with high affinity and selectivity for a specific biological target, used to study and manipulate biological systems. wikipedia.org While this compound has not been extensively developed or utilized as a chemical probe, its unique chemical and stereochemical properties suggest its potential in this role for investigating specific biological questions.

The primary value of this compound as a potential chemical probe lies in its stereospecific biological activity. ontosight.ai The observation that the (+)-enantiomer exhibits greater potency and selectivity for certain dopamine receptor subtypes compared to the (-)-enantiomer makes this pair of enantiomers a powerful tool. ontosight.ai Researchers could use the active (+)-aphanorphine and its less active (-)-aphanorphine as a stereochemical control pair. By comparing the biological effects of the two enantiomers in cellular or tissue-based assays, researchers could more confidently attribute observed effects to the specific target of (+)-aphanorphine, thereby helping to elucidate the function of that target in a biological process.

Furthermore, if this compound's potential dual activity at dopamine and opioid receptors is confirmed, it could be used to probe the interplay between these two neurotransmitter systems. By synthesizing derivatives of this compound that are selective for one receptor type over the other, a library of chemical probes could be developed. These probes would be invaluable in dissecting the complex signaling cascades and physiological responses that are co-regulated by the dopaminergic and opioidergic systems.

Theoretical Biotechnological Production or Application Strategies

Currently, the production of this compound for research purposes relies on complex multi-step chemical syntheses. thieme-connect.comnih.govacs.orgacs.orgnih.govacs.org However, the natural origin of this compound from the blue-green alga Aphanizomenon flos-aquae suggests the existence of a biosynthetic pathway that could theoretically be harnessed for biotechnological production. annualreviews.org

One hypothetical biotechnological strategy would involve metabolic engineering. The first step would be to identify the genes and enzymes responsible for the biosynthesis of this compound in Aphanizomenon flos-aquae. This would likely involve genomic and transcriptomic analysis of the organism to pinpoint the biosynthetic gene cluster. Once identified, these genes could be transferred into a more tractable host organism, such as Escherichia coli or Saccharomyces cerevisiae (baker's yeast), which are commonly used for industrial-scale fermentation. The metabolic pathways of the host organism would then be engineered to provide the necessary precursor molecules for the this compound biosynthetic pathway. This approach could potentially lead to a more sustainable and cost-effective production method compared to chemical synthesis.

These biotechnological strategies are, at present, purely conceptual and would require significant foundational research to be realized. The identification and characterization of the this compound biosynthetic pathway is a critical and substantial undertaking that has not yet been reported.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₁NO | ontosight.ai |

| Molecular Weight | 245.35 g/mol | ontosight.ai |

| IUPAC Name | 2,3,4,5-Tetrahydro-1,3-dimethyl-1,4-methano-1H-3-benzazepin-8-ol | ontosight.ai |

Table 2: Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| Morphine | |

| Pentazocine | |

| Dopamine | |

| Escherichia coli |

Future Directions and Emerging Research Avenues for Aphanorphine

Application of Advanced Computational Chemistry and Artificial Intelligence in Aphanorphine Research

The fields of computational chemistry and artificial intelligence (AI) are revolutionizing medicinal chemistry and drug discovery, offering powerful tools to accelerate research that can be applied to the study of this compound. mdpi.commit.edu Although specific computational studies on this compound are not yet prevalent, the application of these technologies represents a significant future direction.

Computational Modeling: Advanced computational modeling can be employed to predict the molecular properties of this compound and its derivatives. mdpi.com Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can elucidate its three-dimensional structure, conformational flexibility, and electronic properties. This foundational understanding is crucial for predicting how this compound might interact with biological targets. By modeling its fit within the binding pockets of known opioid and other neurological receptors, researchers can generate hypotheses about its potential biological activity, guiding future experimental studies and saving significant laboratory resources. mit.edu

| Technology | Potential Application for this compound Research | Desired Outcome |

| Molecular Docking | Predicting binding affinity and mode of interaction with opioid and other CNS receptors. | Prioritization of this compound analogs for synthesis and biological screening. |

| Molecular Dynamics | Simulating the dynamic behavior of this compound within a biological environment (e.g., a receptor binding site). | Understanding the stability of interactions and the conformational changes involved. |

| Machine Learning | Developing Quantitative Structure-Activity Relationship (QSAR) models based on known benzomorphan (B1203429) alkaloids. | Predicting the biological activity of virtual this compound derivatives. mdpi.com |

| Generative AI | Designing novel this compound analogs with optimized properties (e.g., enhanced receptor specificity, improved metabolic stability). | Identification of new chemical entities with therapeutic potential. |

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The synthesis of this compound has been a subject of considerable interest, leading to the development of numerous elegant strategies to construct its tricyclic core. thieme-connect.com Future research in this area is increasingly focused on discovering more efficient and environmentally friendly synthetic methods.

Sustainable Production Methods: "Green chemistry" principles are becoming integral to modern pharmaceutical synthesis, aiming to reduce waste and environmental impact. jocpr.commdpi.com For this compound, this could involve several approaches:

Biocatalysis: Using enzymes to perform specific chemical transformations can lead to higher selectivity, milder reaction conditions, and reduced waste compared to traditional chemical reagents. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in safety, efficiency, and scalability over traditional batch processing. mdpi.comjddhs.com Implementing a flow-based synthesis for this compound could lead to a more sustainable and economically viable production process. jddhs.com

Renewable Feedstocks: Investigating the use of renewable starting materials, potentially derived from biomass, could reduce the reliance on petroleum-based feedstocks and lower the carbon footprint of the synthesis. jocpr.combasf.com

| Synthetic Approach | Key Features | Potential Advantage for this compound |

| Enantioconvergent Synthesis | Converts a racemic starting material into a single enantiomerically enriched product. nih.gov | Maximizes efficiency by utilizing both enantiomers of a precursor. |

| Radical Cyclization | Employs radical intermediates to form key rings in the molecular structure. thieme-connect.comnih.gov | Offers unique pathways for constructing complex polycyclic systems. |

| Biocatalysis | Utilizes enzymes to catalyze specific reactions. mdpi.com | High selectivity, mild conditions, reduced environmental impact. |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than a batch. jddhs.com | Improved safety, efficiency, and scalability. |

Investigation of this compound's Role in Natural Product Biosynthesis

This compound was originally isolated during studies into the biosynthesis of neosaxitoxin, a potent neurotoxin also produced by Aphanizomenon flos-aquae. thieme-connect.com This context suggests that this compound may play a role as an intermediate or a related product within a larger biosynthetic pathway in the organism. However, its precise function remains unelucidated.

Future research could focus on decoding the genetic and enzymatic machinery responsible for this compound production in its native organism. Modern bioinformatics and genetic sequencing techniques can be used to identify the gene clusters that code for the enzymes involved in its assembly. razi.ac.ir By identifying and characterizing these enzymes, scientists can gain a detailed, step-by-step understanding of how the alga constructs the complex this compound scaffold. This knowledge is not only of fundamental scientific interest but could also open the door to biosynthetic production methods, where the genes responsible are transferred to a more easily cultured organism, like yeast or E. coli, for sustainable and scalable production. jddhs.com Understanding the pathway could also shed light on its relationship with other alkaloids produced by the organism and its ecological role. razi.ac.ir

Development of this compound Analogs with Enhanced Specificity for Research Tools

Given that this compound itself has no reported biological activity, its value may lie in its core structure, which can be chemically modified to create a library of analogs. nih.gov These analogs can then be screened for activity at various biological targets, particularly the opioid and other central nervous system receptors targeted by structurally similar compounds. researchgate.net

The goal would be to develop specific "research tools"—compounds that interact with a single receptor subtype with high affinity and specificity. Such tools are invaluable for dissecting the roles of different receptors in complex biological processes. For example, an this compound analog that selectively binds to a specific subtype of the kappa-opioid receptor could be used to study the physiological functions of that receptor without the confounding effects of activating other opioid receptors. The development of such specific probes is a significant challenge in pharmacology, and the unique this compound scaffold offers a new starting point for this type of medicinal chemistry exploration. nih.gov

Integration of Multi-Omics Data to Elucidate Comprehensive Biological Effects

Should any this compound analogs demonstrate significant biological activity, a comprehensive understanding of their effects would require a systems-level approach. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the biological changes induced by a compound. mdpi.comyoutube.com

For instance, if an this compound analog is found to have analgesic properties, a multi-omics study could be performed on neuronal cells or animal models. nih.govnih.gov

Transcriptomics (RNA-seq) would reveal which genes are up- or down-regulated in response to the compound.

Proteomics would identify changes in protein expression levels.

Metabolomics would analyze shifts in the levels of small-molecule metabolites.

By integrating these datasets, researchers can construct detailed network models of the compound's mechanism of action, identifying not only its primary target but also downstream signaling cascades and potential off-target effects. mdpi.comnih.gov This approach, which has been applied to understand the complex effects of opioids, could provide a deep and nuanced picture of the biological impact of novel, bioactive this compound analogs. nih.gov

Q & A

Q. What are the primary natural sources of Aphanorphine, and how is it isolated for laboratory studies?

this compound is isolated from the freshwater cyanobacterium Aphanizomenon flos-aquae. The isolation process involves extraction with organic solvents (e.g., methanol/dichloromethane), followed by chromatographic purification using flash column chromatography and HPLC. Structural confirmation is achieved via NMR spectroscopy and mass spectrometry. Critical steps include lyophilization of biomass and solvent optimization to preserve labile functional groups .

Q. What analytical techniques are essential for characterizing this compound’s stereochemistry?

Key techniques include:

- Chiral HPLC : To determine enantiomeric excess (ee) and resolve diastereomers.

- X-ray crystallography : For absolute configuration confirmation.

- NMR spectroscopy : NOESY/ROESY experiments to analyze spatial proximity of protons.

- Optical rotation : Cross-validated against literature values for natural isolates. Methodological rigor requires triplicate measurements and comparison with synthetic standards .

Q. What foundational synthetic routes exist for this compound, and what are their limitations?

Early syntheses used pyrrolidinone intermediates via Eschenmoser-Claisen rearrangement (81% yield, 90:10 er), with recrystallization improving er to 98:2. Limitations include multi-step sequences (6–8 steps) and moderate yields (53–74%) in key steps like Pd-catalyzed intramolecular O-arylation. Scalability is constrained by air-sensitive reagents and cryogenic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for asymmetric this compound syntheses?

Discrepancies often arise from:

- Catalyst systems : Compare Pd/(R)-BINAP (81% ee) vs. alternative chiral ligands.

- Reaction monitoring : Use inline FTIR or LC-MS to detect racemization during workup.

- Statistical validation : Apply ANOVA to compare ee distributions across ≥3 independent trials. Contradictory data should be contextualized with reaction parameters (temperature, solvent polarity) and purification methods .

Q. What methodological innovations address stereochemical challenges in this compound’s C2 and C4 stereocenters?

- Asymmetric carboamination : Pd-catalyzed cyclization sets C2 stereochemistry via chiral ligand control (e.g., (R)-BINAP, 5–10 mol%).

- Friedel-Crafts alkylation : Forms the all-carbon quaternary C4 center via carbocation intermediates.

- Dynamic kinetic resolution : Exploit temperature-dependent epimerization to enhance diastereomeric ratios. Key parameters include solvent choice (toluene vs. THF) and catalyst loading .

Q. How should researchers design experiments to optimize this compound’s synthetic yield while maintaining stereoselectivity?

- DoE (Design of Experiments) : Vary catalyst loading (2–15 mol%), temperature (−20°C to 40°C), and solvent polarity in a factorial design.

- In situ monitoring : Use ReactIR to track intermediate formation and stereochemical drift.

- Post-reaction modifications : Evaluate recrystallization solvents (hexane/EtOAc vs. MeOH/H₂O) for ee improvement. Prioritize robustness over maximal yield by identifying Pareto-optimal conditions .

Q. What strategies ensure reproducibility in this compound’s catalytic asymmetric synthesis?

- Strict exclusion of moisture : Use glovebox techniques for catalyst preparation.

- Batch-to-batch ligand quality control : Implement chiral HPLC purity checks for ligands.

- Open-data practices : Share raw NMR spectra and chromatograms in supplemental materials. Reproducibility kits with pre-weighed reagents and standardized protocols are recommended .

Data Analysis & Reporting

Q. How should researchers handle conflicting spectral data during this compound characterization?

- Multi-technique validation : Cross-check NMR assignments with COSY, HSQC, and HMBC.

- Crystallographic backup : Resolve ambiguous NOE signals with X-ray structures.

- Error analysis : Calculate confidence intervals for optical rotation measurements (±5% error tolerance). Contradictions must be explicitly documented in the "Unresolved Issues" section of publications .

Q. What statistical methods are appropriate for analyzing biological activity data of this compound analogs?

- Dose-response curves : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values.

- Multivariate analysis : Apply PCA to distinguish structure-activity relationships across analogs.

- Outlier detection : Grubbs’ test (α=0.05) to identify anomalous biological replicates. Report exact P-values and avoid "significant" without statistical testing .

Ethical & Methodological Considerations

Q. How can researchers ethically address discrepancies between synthetic and natural this compound bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.